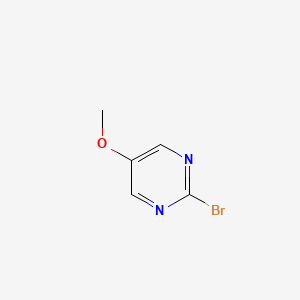
1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone is a chemical compound with the molecular formula C17H18N2OS It is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological activities
準備方法
Synthetic Routes and Reaction Conditions: 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone can be synthesized through a multi-step process. One common method involves the reaction of phenothiazine with 3-chloropropylamine to form 10-(3-aminopropyl)phenothiazine. This intermediate is then reacted with acetyl chloride to yield the final product, this compound. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), would be employed to monitor the purity of the final product.
化学反応の分析
Types of Reactions: 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in solvents like acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various alkylating agents or acylating agents in the presence of bases like sodium hydroxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenothiazine derivatives.
科学的研究の応用
1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its phenothiazine core.
Medicine: Studied for its potential pharmacological activities, including antipsychotic and anti-inflammatory effects.
Industry: Used in the development of materials with specific electronic properties, such as organic semiconductors.
作用機序
The mechanism of action of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone is not fully understood but is believed to involve interactions with various molecular targets In medicinal chemistry, phenothiazine derivatives are known to interact with dopamine receptors, which may contribute to their antipsychotic effects
類似化合物との比較
1-[10-(3-Chloropropyl)phenothiazin-2-yl]ethanone: Similar structure but with a chloropropyl group instead of an aminopropyl group.
1-[10-(3-Dimethylaminopropyl)phenothiazin-2-yl]ethanone: Contains a dimethylamino group, which may alter its pharmacological properties.
1-[10-(3-Hydroxypropyl)phenothiazin-2-yl]ethanone: Features a hydroxypropyl group, potentially affecting its solubility and reactivity.
Uniqueness: 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the aminopropyl group allows for further derivatization, making it a versatile compound for various applications.
特性
IUPAC Name |
1-[10-(3-aminopropyl)phenothiazin-2-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-12(20)13-7-8-17-15(11-13)19(10-4-9-18)14-5-2-3-6-16(14)21-17/h2-3,5-8,11H,4,9-10,18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSDZMLFESXTNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Bromo-2-methylbenzo[d]thiazole](/img/structure/B569329.png)


![Benzhydryl (6R,7S)-7-benzamido-3-methyl-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B569334.png)

![7h-isoxazolo[4,5-c]pyrazolo[1,2-a]pyridazine](/img/structure/B569339.png)



